molecular formula C11H11BrN2O2S2 B2973387 1-(4-bromophenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide CAS No. 887833-75-2

1-(4-bromophenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide

Cat. No. B2973387
M. Wt: 347.25
InChI Key: WPOMZPKAPJRDOQ-UHFFFAOYSA-N
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Description

Compounds with structures similar to the one you mentioned, such as pyrazole derivatives, are known for their diverse pharmacological effects . They have been synthesized and their structures have been verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .


Synthesis Analysis

The synthesis of similar compounds often involves catalysis, oxidation, and cycloaddition reactions . For example, some hydrazine-coupled pyrazoles were successfully synthesized .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as FTIR and 1H NMR .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been studied. For instance, the reaction intermediates have been analyzed using 1H NMR .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, the IR spectrum of a similar compound showed peaks at 1672 cm−1 (C = O) and 1598 cm−1 (C = N) .

Scientific Research Applications

Chemical Synthesis

The compound is involved in various synthetic processes. For instance, it is used in the bromination of 2-mercapto-1-methyl-imidazoline into 2-bromo-1-methyl-imidazole in the presence of copper(I) bromide, demonstrating its role in facilitating specific chemical transformations (Lobana, Sultana, & Butcher, 2011).

Catalysis

The compound has been utilized in CuI catalysis for synthesizing 1-substituted benzimidazoles from o-bromophenyl isocyanide and amines. This highlights its potential application in catalytic processes to yield various benzimidazole derivatives (Lygin & Meijere, 2009).

Material Science and Coordination Chemistry

It is also a key component in the synthesis of multifunctional mononuclear complexes. These complexes, featuring the compound, show distinct magnetic behaviors and photochromic properties, indicating potential applications in materials science and coordination chemistry (Cao, Wei, Li, & Gu, 2015).

Electrochemistry

In electrochemistry, the compound is instrumental in the synthesis of polyfunctional tetrazolic thioethers through electrooxidative/Michael-type sequential reactions. This emphasizes its role in facilitating complex electrochemical reactions (Khodaei, Alizadeh, & Pakravan, 2008).

Antimicrobial Research

It has applications in antimicrobial research as well. Derivatives of this compound have been synthesized and tested for their antibacterial and antifungal activities, showcasing its potential in developing new antimicrobial agents (Güzeldemirci & Küçükbasmacı, 2010).

CO2 Capture

In environmental chemistry, derivatives of this compound have been used to develop task-specific ionic liquids for CO2 capture. This demonstrates its relevance in creating new materials for environmental applications (Bates et al., 2002).

Future Directions

The future directions in the study of similar compounds could involve further exploration of their biological activities and the development of new drugs based on these compounds .

properties

IUPAC Name

3-(4-bromophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2S2/c12-7-1-3-8(4-2-7)14-10-6-18(15,16)5-9(10)13-11(14)17/h1-4,9-10H,5-6H2,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPOMZPKAPJRDOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CS1(=O)=O)N(C(=S)N2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-bromophenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide

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